molecular formula C8H7F2NO3 B2845860 2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid CAS No. 2008444-82-2

2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid

Cat. No.: B2845860
CAS No.: 2008444-82-2
M. Wt: 203.145
InChI Key: BNTCVKNJNASDTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid is a chemical compound with the molecular formula C8H7F2NO3 . It has a molecular weight of 203.14 g/mol . This compound is derived from the amino acid phenylalanine.


Synthesis Analysis

The synthesis of this compound can be achieved via a multistep process, starting with the protection of the amino group of phenylalanine. The protected compound is then exposed to fluorinating agents, resulting in the addition of two fluorine atoms to the aromatic ring.


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C8H7F2NO3/c1-14-6-3-2-5(4-11-6)8(9,10)7(12)13/h2-4H,1H3,(H,12,13) . The Canonical SMILES representation is COC1=NC=C(C=C1)C(C(=O)O)(F)F .


Physical and Chemical Properties Analysis

This compound has a topological polar surface area of 59.4 Ų . It has a complexity of 223 and a XLogP3-AA of 1.4 . It has one hydrogen bond donor count and six hydrogen bond acceptor counts . It also has three rotatable bonds .

Scientific Research Applications

Polymer Production Aid

One notable application is in the field of polymer chemistry, where similar perfluoroacetic acid derivatives have been studied for their roles in the manufacture of fluoropolymers. Such compounds are used as polymer production aids during the manufacturing process, especially under high-temperature conditions, ensuring the safety and effectiveness of the polymers in contact with foodstuffs. This application highlights the compound's utility in creating materials with specific properties, like chemical resistance or thermal stability, which are crucial in various industries, including food packaging and processing (Flavourings, 2014).

Fluorescent Labeling Reagent

In the realm of biomedical analysis, derivatives of methoxy-pyridine compounds have been identified as novel fluorophores. These compounds exhibit strong fluorescence in a wide pH range, making them excellent candidates for fluorescent labeling reagents in the detection of carboxylic acids. Such characteristics are pivotal for various analytical methods in biomedical research, allowing for the sensitive and specific detection of biomolecules in complex samples (Hirano et al., 2004).

Antagonist for Medical Research

Research on similar methoxypyridinyl compounds has led to the discovery of potent antagonists targeting specific receptors, such as the alpha(v)beta(3) receptor. These findings are significant for medical research, particularly in the development of treatments for conditions like osteoporosis. By blocking the action of these receptors, the compounds can influence bone turnover and regeneration, offering a pathway to novel therapeutic strategies (Hutchinson et al., 2003).

Antimicrobial Activity

Another intriguing application is in the synthesis of novel compounds with antimicrobial properties. Derivatives of methoxypyridine have been synthesized and shown to exhibit bacteriostatic or tuberculostatic activity. Such research is critical in the ongoing search for new antibiotics and antimicrobial agents, especially in light of increasing antibiotic resistance (Miszke et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2,2-difluoro-2-(6-methoxypyridin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c1-14-6-3-2-5(4-11-6)8(9,10)7(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTCVKNJNASDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2008444-82-2
Record name 2,2-difluoro-2-(6-methoxypyridin-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.